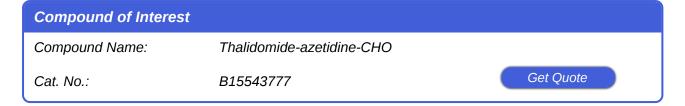


In-Depth Technical Guide: Chemical Properties and Stability of Thalidomide-azetidine-CHO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-azetidine-CHO is a synthetic, heterobifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a crucial building block, incorporating a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN) and an azetidine-carbaldehyde linker. This linker provides a reactive aldehyde group for conjugation to a target protein ligand, enabling the formation of a ternary complex (Target Protein: PROTAC: E3 Ligase) that leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive overview of the known chemical properties and stability of **Thalidomide-azetidine-CHO**, alongside detailed experimental protocols and pathway visualizations to support its application in drug discovery and development.

Chemical Properties

While specific experimental data for **Thalidomide-azetidine-CHO** is not extensively published in peer-reviewed literature, its chemical properties can be inferred from supplier safety data sheets (SDS) and the known characteristics of its constituent moieties: the thalidomide core and the azetidine linker.



Property	Value	Source/Comment
Chemical Name	1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde	IUPAC Nomenclature
Molecular Formula	C17H15N3O5[1]	From Supplier Data
CAS Number	2416132-70-0[1]	From Supplier Data
Molecular Weight	341.32 g/mol	Calculated
Appearance	Solid[2]	From Supplier SDS. Typically a white to off-white powder.
Melting Point	No data available	Not provided in supplier SDS. Thalidomide has a melting point of 269–271 °C.[3]
Boiling Point	No data available	Not provided in supplier SDS.
Solubility	No data available	Not provided in supplier SDS. Thalidomide itself has low aqueous solubility. The azetidine-CHO moiety may slightly increase polarity.
Storage Temperature	-20°C[1]	Recommended by suppliers to ensure stability.

Stability Profile

The stability of **Thalidomide-azetidine-CHO** is a critical factor for its storage, handling, and efficacy in biological assays. While specific stability studies on this molecule are not publicly available, the stability can be extrapolated from studies on thalidomide and its analogs.

Hydrolytic Stability: The glutarimide and phthalimide rings of the thalidomide core are susceptible to hydrolysis, particularly at alkaline pH.[4] Studies on thalidomide and its N-alkyl analogs have shown half-lives ranging from 25 to 35 hours at 32°C in a pH 6.4 phosphate



buffer.[5] The aldehyde group in **Thalidomide-azetidine-CHO** is also reactive and can be prone to oxidation or other transformations, especially in aqueous solutions over time.

Thermal Stability: As a solid, the compound is expected to be relatively stable at its recommended storage temperature of -20°C. Upon heating, thalidomide is known to decompose and emit toxic fumes of nitrogen oxides.

Photostability: There is no specific data on the photostability of **Thalidomide-azetidine-CHO**. As a general precaution for complex organic molecules, it is advisable to store it protected from light.

Experimental Protocols

The following are representative experimental protocols for the synthesis and stability assessment of a thalidomide-based PROTAC linker, analogous to **Thalidomide-azetidine-CHO**. These are provided for illustrative purposes and may require optimization for specific applications.

Protocol 1: Representative Synthesis of a Functionalized Azetidine Linker for PROTACs

This protocol outlines a general method for the synthesis of functionalized azetidines that can be adapted for the synthesis of **Thalidomide-azetidine-CHO**.[6]

Materials:

- Appropriately protected starting materials (e.g., N-Boc-azetidine derivative)
- Reagents for functional group manipulation (e.g., oxidation, reduction, coupling reagents)
- Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))
- Purification materials (e.g., silica gel for column chromatography)

Procedure:

• Starting Material Preparation: Begin with a commercially available or synthesized protected azetidine derivative.



- Functional Group Interconversion: Introduce the desired functionality. For an aldehyde, this may involve the oxidation of a primary alcohol using a mild oxidizing agent like Dess-Martin periodinane in DCM.
- Deprotection: If necessary, remove any protecting groups under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
- Coupling to Thalidomide Moiety: React the functionalized azetidine with a suitable thalidomide derivative (e.g., 4-fluoro-thalidomide) in the presence of a base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF.
- Purification: Purify the final product using column chromatography on silica gel to obtain the desired **Thalidomide-azetidine-CHO**.
- Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: HPLC-Based Stability Assay for PROTACs

This protocol describes a general method to assess the stability of a PROTAC molecule like **Thalidomide-azetidine-CHO** in a buffered solution.[7][8]

Materials:

- Thalidomide-azetidine-CHO
- Phosphate buffered saline (PBS), pH 7.4
- Acetonitrile (ACN)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase HPLC column

Procedure:

 Sample Preparation: Prepare a stock solution of Thalidomide-azetidine-CHO in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with PBS (pH 7.4) to a final



concentration suitable for HPLC analysis (e.g., 10 µM).

- Incubation: Incubate the sample solution at a controlled temperature (e.g., 37°C).
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and halt degradation.
- Centrifugation: Centrifuge the quenched samples to pellet any precipitate.
- HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.
- Data Analysis: Monitor the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). The half-life (t1/2) of the compound can be determined by plotting the natural logarithm of the remaining percentage against time.

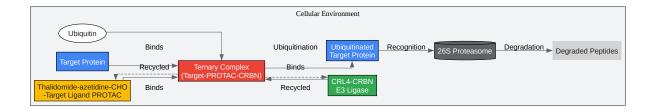
Signaling Pathway and Mechanism of Action

Thalidomide-azetidine-CHO functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[9] This binding event, facilitated by the PROTAC, brings a target protein into close proximity to the E3 ligase machinery, leading to the target's ubiquitination and subsequent degradation by the proteasome.[10][11]

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC utilizing a thalidomide-based ligand to recruit the CRL4-CRBN E3 ubiquitin ligase for target protein degradation.





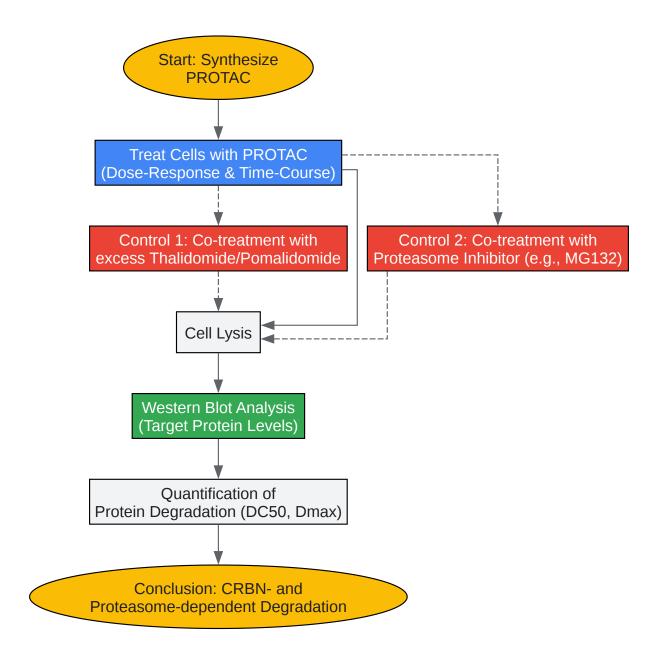
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Caption: Catalytic cycle of a PROTAC utilizing **Thalidomide-azetidine-CHO**.

Experimental Workflow for Assessing PROTAC-Mediated Protein Degradation

The following diagram outlines a typical experimental workflow to confirm the Cereblon-dependent, proteasome-mediated degradation of a target protein by a PROTAC synthesized using **Thalidomide-azetidine-CHO**.





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Caption: Workflow for validating PROTAC-mediated protein degradation.



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